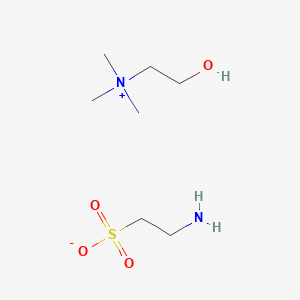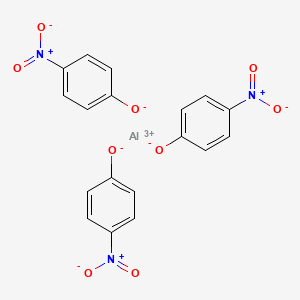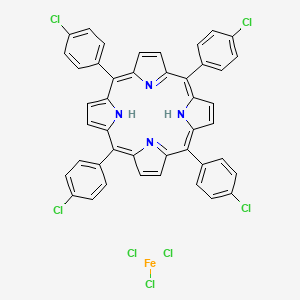
meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride:
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Electrochemical Synthesis: meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride can be synthesized through electrochemical methods involving the reaction of porphyrin precursors with iron chloride under controlled conditions[][1].
Metal Porphyrin Assembly: Another common method involves the assembly of metal porphyrins using porphyrin precursors and iron chloride. This method is often used in laboratory settings[][1].
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride can undergo oxidation reactions, often acting as a catalyst in these processes[][1].
Reduction: The compound can also participate in reduction reactions, where it may serve as a reducing agent[][1].
Substitution: Substitution reactions involving this compound typically occur at the porphyrin ring or the 4-chlorophenyl groups[][1].
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen peroxide and other oxidizing agents. Reactions are typically carried out under controlled temperature and pH conditions[][1].
Reduction Reactions: Reducing agents such as sodium borohydride are often used. These reactions may require specific solvents and temperature conditions[][1].
Substitution Reactions: Various nucleophiles and electrophiles can be used, depending on the desired substitution product[][1].
Aplicaciones Científicas De Investigación
meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions[][1].
Biology: The compound’s photophysical properties make it useful in photodynamic therapy for treating tumors and other diseases[][1].
Medicine: Its ability to generate reactive oxygen species under light exposure is exploited in medical treatments[][1].
Industry: this compound is used in the production of various materials and as a catalyst in industrial processes[][1].
Comparación Con Compuestos Similares
meso-Tetratolylporphyrin-Fe(III)chloride: This compound has a similar structure but with tolyl groups instead of chlorophenyl groups[][1].
meso-Tetrakis(4-carboxyphenyl)porphyrin-Fe(III)chloride: This variant contains carboxyphenyl groups, which can alter its chemical properties and applications[][1].
meso-Tetrakis(4-methoxyphenyl)porphyrin-Fe(III)chloride: The presence of methoxy groups can influence the compound’s reactivity and photophysical properties[][1].
Propiedades
Fórmula molecular |
C44H26Cl7FeN4 |
|---|---|
Peso molecular |
914.7 g/mol |
Nombre IUPAC |
5,10,15,20-tetrakis(4-chlorophenyl)-21,23-dihydroporphyrin;trichloroiron |
InChI |
InChI=1S/C44H26Cl4N4.3ClH.Fe/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;;;;/h1-24,49,52H;3*1H;/q;;;;+3/p-3 |
Clave InChI |
NHYPGHVTVBOYNQ-UHFFFAOYSA-K |
SMILES canónico |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)N3)Cl.Cl[Fe](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(2S,5R)-6-amino-5-(ethanesulfonyl)-2-(fluoromethyl)-5-methyl-2,3,4,5-tetrahydropyridin-2-yl]-4-fluorophenyl}-2,2-difluoro-2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxamide](/img/structure/B11927055.png)
![6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11927062.png)
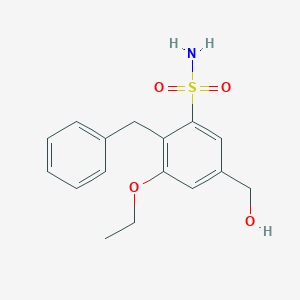
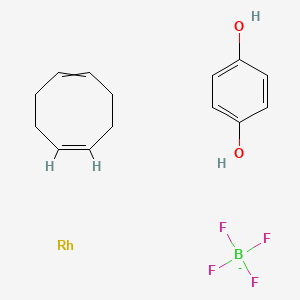
![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11927076.png)


![3-(4-(2-Hydroxypropan-2-yl)phenyl)-6-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B11927107.png)
![ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B11927110.png)

